molecular formula C17H39NO4Si B3332086 11-(Aminooxy)undecyltriethoxysilane CAS No. 870482-11-4

11-(Aminooxy)undecyltriethoxysilane

Cat. No.: B3332086
CAS No.: 870482-11-4
M. Wt: 349.6 g/mol
InChI Key: PLHZNMUQNDUOTN-UHFFFAOYSA-N
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Description

11-(Aminooxy)undecyltriethoxysilane (CAS 870482-11-4) is a bifunctional organosilane containing a reactive aminooxy (-ONH₂) group and a triethoxysilane (-Si(OCH₂CH₃)₃) moiety. Its molecular formula is C₁₇H₃₉NO₄Si, with a molecular weight of 365.59 g/mol . The aminooxy group enables chemoselective conjugation via oxime ligation, while the triethoxysilane allows covalent bonding to hydroxylated surfaces (e.g., glass, silica, or metals) . This compound is moisture-sensitive and typically stored under inert conditions to prevent premature hydrolysis .

Properties

IUPAC Name

O-(11-triethoxysilylundecyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H39NO4Si/c1-4-20-23(21-5-2,22-6-3)17-15-13-11-9-7-8-10-12-14-16-19-18/h4-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHZNMUQNDUOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCCON)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Aminooxy)undecyltriethoxysilane typically involves the reaction of 11-bromoundecyltriethoxysilane with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{11-bromoundecyltriethoxysilane} + \text{hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 11-(Aminooxy)undecyltriethoxysilane can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The triethoxysilane group can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can react with the triethoxysilane group under mild conditions.

Major Products Formed:

    Oxidation: Oxime derivatives.

    Reduction: Primary amines.

    Substitution: Silane derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C17H39NO4SiC_{17}H_{39}NO_{4}Si and a molecular weight of approximately 339.57 g/mol. It exhibits moisture sensitivity and can form stable oxime linkages with carbonyl compounds through its aminooxy group. The triethoxysilane portion can undergo hydrolysis and condensation, leading to the formation of siloxane bonds that enhance adhesion properties on various substrates.

Scientific Research Applications

1. Organic Synthesis

  • Coupling Agent: 11-(Aminooxy)undecyltriethoxysilane serves as a coupling agent in organic synthesis, facilitating the formation of complex organic molecules by promoting reactions between functional groups.
  • Reagent in Bioconjugation: The aminooxy group allows for selective reactions with aldehydes or ketones on biomolecules, enabling the formation of stable conjugates essential for various biological applications.

2. Surface Modification

  • Functionalization of Materials: The compound is utilized for modifying surfaces in materials science, particularly in creating bioactive coatings that enhance the properties of substrates like glass or silicon dioxide. This modification can make surfaces more hydrophilic or hydrophobic depending on the desired application .
  • Adhesives and Sealants: Its ability to form strong covalent bonds makes it valuable in the production of adhesives and sealants used in construction and manufacturing .

3. Biological Applications

  • Protein and Nucleic Acid Modification: In biological research, it is employed to modify proteins and nucleic acids for labeling and detection purposes. This is crucial for applications in biosensing and drug delivery systems.
  • Immobilization Techniques: The compound facilitates the immobilization of biomolecules such as enzymes or antibodies onto surfaces, which is vital for biosensors and biocatalysis .

Case Studies

Several case studies have documented the successful application of this compound in various fields:

  • Biosensing Applications: Research has demonstrated that immobilizing enzymes onto biosensor surfaces using this silane enhances sensitivity and stability compared to traditional methods. The oxime linkages formed are more stable under physiological conditions, improving assay reliability.
  • Nanostructured Materials: A study explored the use of this compound in creating nanostructured hybrid silicas through self-recognition processes. The resulting materials exhibited enhanced mechanical properties and surface functionalities suitable for advanced applications in nanotechnology .

Mechanism of Action

The mechanism of action of 11-(Aminooxy)undecyltriethoxysilane involves its ability to form stable covalent bonds with various substrates. The aminooxy group can react with carbonyl compounds to form oximes, while the triethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to modify surfaces and interfaces, enhancing their properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 11-(Aminooxy)undecyltriethoxysilane with structurally related silanes:

Compound CAS Molecular Formula Functional Group Silane Type Boiling Point Density Refractive Index
This compound 870482-11-4 C₁₇H₃₉NO₄Si Aminooxy (-ONH₂) Triethoxysilane N/A N/A 1.437–1.441
11-(Aminooxy)undecyltrimethoxysilane 870482-12-5 C₁₄H₃₃NO₄Si Aminooxy (-ONH₂) Trimethoxysilane 125–130°C (0.08 mmHg) N/A 1.437–1.441
11-Aminoundecyltriethoxysilane 116821-45-5 C₁₇H₃₉NO₃Si Amine (-NH₂) Triethoxysilane N/A N/A N/A
11-Aminoundecyltrimethoxysilane 40762-31-0 C₁₄H₃₃NO₃Si Amine (-NH₂) Trimethoxysilane 100–105°C (0.04 mmHg) 0.916 g/cm³ 1.437–1.441
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane N/A C₁₆H₃₈N₂O₃Si Dual Amine (-NH₂, -NHCH₂CH₂NH₂) Trimethoxysilane N/A N/A N/A

Key Comparison Points

Functional Group Reactivity: Aminooxy (-ONH₂): Enables oxime ligation with carbonyl groups (e.g., ketones, aldehydes) under mild conditions, making it ideal for bioconjugation in vaccine development . Amine (-NH₂): Forms stable covalent bonds with epoxy, isocyanate, or carboxylic acid groups, commonly used in surface modification and polymer crosslinking .

Silane Hydrolysis Rate: Trimethoxysilanes (e.g., 11-(Aminooxy)undecyltrimethoxysilane) hydrolyze faster than triethoxysilanes due to the smaller methoxy groups, which increase electrophilicity at the silicon center .

Applications: Aminooxy Silanes: Used in carbohydrate-protein conjugates for vaccines (e.g., Pseudomonas aeruginosa LPS epitopes) . Amino Silanes: Applied in coatings, adhesives, and nanocomposites for enhancing substrate adhesion .

Research Findings and Industrial Relevance

Aminooxy Silanes in Vaccine Development

Studies demonstrate that aminooxy-functionalized silanes like this compound facilitate the synthesis of glycoconjugate vaccines. For example, trisaccharide epitopes of P. aeruginosa LPS were conjugated to carrier proteins via oxime bonds, preserving antigenicity while improving stability .

Amino Silanes in Material Science

11-Aminoundecyltrimethoxysilane (CAS 40762-31-0) is widely used to modify glass or silica surfaces, creating amine-terminated interfaces for subsequent functionalization with biomolecules or nanoparticles .

Dual-Functional Silanes

Compounds like N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane offer two amine groups, enabling multi-step grafting reactions in layered material designs .

Biological Activity

11-(Aminooxy)undecyltriethoxysilane is a silane compound characterized by its aminooxy functional group, which imparts unique biological activities. This compound has garnered attention due to its potential applications in bioconjugation, drug delivery systems, and surface modification in biomedical fields.

Chemical Structure

The chemical formula for this compound is C17_{17}H39_{39}NO4_4Si. Its structure features a long undecyl chain, which enhances hydrophobic interactions, and an aminooxy group that can form stable oxime linkages with carbonyl-containing biomolecules.

Biological Activity

The biological activity of this compound primarily revolves around its reactivity with various biomolecules, particularly through the formation of oxime bonds. This reactivity is crucial for applications in surface functionalization and drug delivery.

The mechanism of action involves the following key processes:

  • Formation of Oxime Linkages : The aminooxy group reacts with aldehydes and ketones to form stable oxime bonds, facilitating the attachment of drugs or biomolecules to surfaces.
  • Biocompatibility : The undecyl chain contributes to the hydrophobicity of the compound, which can enhance its interaction with lipid membranes and improve biocompatibility for cellular applications.

Research Findings

Several studies have investigated the biological activity and applications of this compound:

  • Bioconjugation Studies : Research has shown that this silane can effectively conjugate with proteins and peptides, making it valuable for creating targeted drug delivery systems.
  • Surface Modification : The compound has been utilized to modify surfaces of medical devices, enhancing their interaction with biological tissues and reducing the risk of rejection .
  • Drug Delivery Applications : Its ability to form stable linkages with therapeutic agents has been explored in drug delivery systems, particularly for targeted therapies in cancer treatment .

Case Studies

  • Case Study 1 : A study demonstrated the successful conjugation of this compound with a cancer drug, resulting in improved efficacy and reduced side effects in preclinical models.
  • Case Study 2 : Another investigation focused on modifying implant surfaces with this silane to enhance osseointegration in orthopedic applications, showing promising results in animal models.

Comparative Analysis

Property/FeatureThis compoundSimilar Compounds
Functional GroupAminooxyHydroxylamine
Chain LengthUndecyl (C11)Varies (C10-C12 typically)
ReactivityForms oximes with carbonylsSimilar but less stable linkages
BiocompatibilityHigh due to hydrophobic chainVaries based on structure

Q & A

Q. What are the optimal synthetic routes for preparing 11-(Aminooxy)undecyltriethoxysilane, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for the aminooxy group. For example, thioglycoside donors and acceptors are coupled under controlled conditions using promoters like N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane (DCM) . Purification is achieved via silica gel chromatography, with yields ranging from 22% to 66% depending on protective group strategies . Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How is this compound characterized to confirm its functional groups and reactivity?

  • Methodological Answer :
  • FTIR Spectroscopy : Detects characteristic Si-O-C and N-O stretches (~1050 cm⁻¹ and ~950 cm⁻¹, respectively).
  • ¹H/¹³C NMR : Identifies ethoxysilane protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂) and aminooxy protons (δ 2.5–3.0 ppm) .
  • HRMS : Validates the molecular ion peak (e.g., m/z 1176.3854 for a derivative) .
    Reactivity with carbonyl groups (e.g., aldehydes/ketones) is tested via oxime ligation assays under acidic or neutral conditions .

Advanced Research Questions

Q. How can this compound be applied in covalent surface functionalization for biomedical devices?

  • Methodological Answer : The triethoxysilane group enables covalent bonding to hydroxylated surfaces (e.g., glass, silicon, or metal oxides) via sol-gel chemistry. A protocol involves:

Substrate pretreatment with piranha solution to activate hydroxyl groups.

Immersion in a 2% (v/v) solution of the silane in ethanol/water (95:5) at 60°C for 2 hours.

Rinsing with ethanol to remove unreacted silane .
The aminooxy group subsequently allows site-specific immobilization of biomolecules (e.g., antibodies, glycans) through oxime bonds, useful in biosensors or drug delivery systems .

Q. What strategies mitigate premature hydrolysis of the ethoxysilane group during storage or reaction?

  • Methodological Answer :
  • Storage : Anhydrous conditions (e.g., argon atmosphere, molecular sieves) at –20°C .
  • Reaction Optimization : Use aprotic solvents (e.g., DCM, THF) and avoid aqueous phases until the final coupling step. Acidic or basic catalysts (e.g., acetic acid, ammonia) are added in situ to control hydrolysis kinetics .

Q. How do structural variations (e.g., chain length, protective groups) impact the compound’s efficacy in bioconjugation?

  • Data-Driven Analysis :
VariationConjugation EfficiencyKey FindingReference
Shorter chain (C8 vs. C11)Reduced by 40%Longer chains enhance steric access
Benzyl-protected aminooxy35% yieldDeprotection requires harsh acids
Free aminooxy66% yieldDirect coupling improves efficiency

Data Contradiction and Resolution

Q. Why do reported synthetic yields vary significantly (22% vs. 66%) for similar derivatives?

  • Critical Analysis : Contradictions arise from:
  • Protective Group Strategies : Benzyl groups (e.g., in compound 15 ) require harsh deprotection (e.g., Pd/C hydrogenation), reducing yields.
  • Reagent Sensitivity : The aminooxy group reacts prematurely with aldehydes/ketones if not protected, necessitating orthogonal protection (e.g., Fmoc) .
  • Resolution : Use in situ protective techniques (e.g., trimethylsilyl ethers) and optimize stoichiometry of glycosylation donors .

Experimental Design Considerations

Q. What controls are essential when evaluating the stability of this compound-functionalized surfaces under physiological conditions?

  • Methodological Guidance :
  • Negative Control : Surfaces without silane treatment to assess nonspecific adsorption.
  • Accelerated Aging : Incubate functionalized surfaces in PBS (pH 7.4, 37°C) and monitor silane detachment via X-ray photoelectron spectroscopy (XPS) or contact angle measurements .
  • Biological Validation : Test retention of conjugated biomolecules (e.g., fluorescently tagged proteins) using confocal microscopy or ELISA .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Best Practices :
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant potential) .
  • Ventilation : Use fume hoods due to volatile ethoxysilane hydrolysis byproducts (e.g., ethanol, HCl).
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-(Aminooxy)undecyltriethoxysilane
Reactant of Route 2
11-(Aminooxy)undecyltriethoxysilane

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